7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Overview
Description
The compound “7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is a type of benzoxazine . Benzoxazines are a class of heterocyclic compounds containing a benzene ring fused to an oxazine ring .
Molecular Structure Analysis
The molecular structure of benzoxazines has been analyzed using methods such as Single-Crystal X-ray Diffraction (SC-XRD) . The InChI code for a similar compound, methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, is 1S/C10H11NO3/c1-13-10(12)7-2-3-8-9(6-7)14-5-4-11-8/h2-3,6,11H,4-5H2,1H3 .Chemical Reactions Analysis
Benzoxazines undergo various chemical reactions. For example, in the presence of NaH, a benzoxazine compound has been cyclized to a pyrrolo[2,1][1,4]benzoxazine ring system .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazines vary. For instance, the molecular weight of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is 193.2 . The InChI code for this compound is 1S/C10H11NO3/c1-11-4-5-14-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) .Scientific Research Applications
Pharmacological Activity and Molecular Structure Relationships
3,4-dihydro-2H-1,4-benzoxazine derivatives have been studied for their pharmacological potential. For instance, the synthesis and evaluation of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives revealed their potential as serotonin-3 (5-HT3) receptor antagonists. These compounds displayed significant receptor binding and antagonistic activities, with specific modifications at the 2 position of the benzoxazine ring enhancing these activities. The introduction of certain substituents was found to contribute to the long-lasting receptor antagonistic activity, offering insights into the structural requirements for receptor interaction (Kuroita et al., 1996).
Potential in Cardiovascular Therapeutics
The cardiovascular effects of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives were explored, revealing their potential as antihypertensive agents. These compounds showed affinities for imidazoline binding sites and adrenergic receptors, with some of them significantly affecting mean arterial blood pressure and heart rate in hypertensive rats. This suggests their potential use in cardiovascular therapeutics (Touzeau et al., 2003).
Neuroprotective Potential
Certain benzoxazine derivatives have demonstrated neuroprotective properties. For example, antioxidant 8-alkylamino-1,4-benzoxazines prevented a decrease in ATP levels caused by hypoxia in astrocytes and offered significant protection in a model of brain damage mimicking the lesions underlying cerebral palsy. This indicates the potential of these derivatives in managing and preventing neurodegenerative diseases (Largeron et al., 2001).
Anticonvulsant Properties
Investigations into the anticonvulsant properties of 4-(3,4-dihydro-2,4-dioxo-2H-1,3-benzoxazin-3-yl)-butyric acid and its derivatives demonstrated their stability and resistance to enzymatic hydrolysis. These compounds showed significant anticonvulsive activity without altering animal behavior, indicating their potential as GABA mimetic drugs. The ability of these drugs to cross the blood-brain barrier supports their use as novel antidiabetic drugs (Capasso & Gallo, 2009).
Safety and Hazards
Mechanism of Action
are a class of heterocyclic organic compounds . They have been studied for their potential medicinal properties, including antimicrobial activity . .
The biochemical pathways affected by benzoxazines can also vary widely. Some benzoxazines have been found to affect cell proliferation , suggesting they may interact with pathways involved in cell growth and division.
The result of action of benzoxazines can include effects at the molecular and cellular level. For example, some benzoxazines have been found to improve the proliferation of human umbilical vein endothelial cells .
Properties
IUPAC Name |
7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-2-3-7-8(4-6)14-9(5-11-7)10(12)13/h2-4,9,11H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDBSIZBLCKNOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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